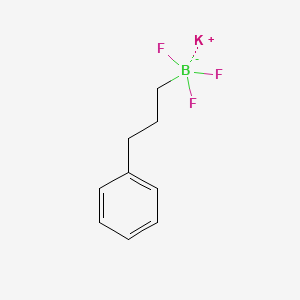

Potassium 3-phenylpropyltrifluoroborate

描述

准备方法

Synthetic Routes and Reaction Conditions

Potassium 3-phenylpropyltrifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (KHF2). The general procedure involves the reaction of the corresponding boronic acid with KHF2 in an aqueous medium, followed by isolation and purification of the product .

Industrial Production Methods

Industrial production methods for potassium organotrifluoroborates typically involve scalable procedures that ensure high yields and purity. These methods often employ continuous-flow chemistry to improve the efficiency and scalability of the synthesis .

化学反应分析

Types of Reactions

Potassium 3-phenylpropyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a nucleophile.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.

Conditions: Typical reaction conditions involve mild temperatures and atmospheric pressure, making the reactions relatively straightforward to perform.

Major Products

The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学研究应用

Applications in Cross-Coupling Reactions

One of the most prominent applications of potassium 3-phenylpropyltrifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organotrifluoroborates. The advantages of using trifluoroborates include:

- Stability : Trifluoroborates are air-stable and moisture-resistant, allowing for easy handling and storage.

- Reduced Protodeboronation : They are less prone to protodeboronation than boronic acids, enabling their use in near-stoichiometric amounts during reactions .

Table 1: Comparison of Organotrifluoroborates and Boronic Acids

| Property | Organotrifluoroborates | Boronic Acids |

|---|---|---|

| Stability | High (air and moisture stable) | Moderate (sensitive to air) |

| Protodeboronation | Low | High |

| Reaction Conditions | Near stoichiometric | Often requires excess |

| Application in Coupling | Widely used | Widely used |

Pharmaceutical Applications

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in selective cross-coupling reactions makes it valuable for constructing complex molecular frameworks essential for drug development. For instance, it has been utilized in synthesizing chiral centers in drug candidates, enhancing their therapeutic efficacy .

Case Study 1: Synthesis of Chiral Amides

In a study focusing on the synthesis of enantioenriched potassium β-trifluoroboratoamides, this compound was employed as a coupling partner with aryl chlorides. The reactions were conducted under optimized conditions that yielded products with high enantiomeric ratios (up to 98:2), demonstrating the effectiveness of this compound in asymmetric synthesis .

Case Study 2: Photoredox/Nickel Dual-Catalytic Cross-Coupling

Another significant application involves its role in photoredox/nickel dual-catalytic systems, where K-3-phenylpropyltrifluoroborate was shown to selectively participate in cross-coupling reactions under mild conditions. This method highlights the versatility of organotrifluoroborates in modern synthetic methodologies .

作用机制

The mechanism of action of potassium 3-phenylpropyltrifluoroborate in cross-coupling reactions involves the formation of a boronate complex, which then undergoes transmetallation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

相似化合物的比较

Similar Compounds

Uniqueness

Potassium 3-phenylpropyltrifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotrifluoroborates. Its phenylpropyl group provides additional steric and electronic effects, making it a valuable reagent in selective organic transformations .

生物活性

Potassium 3-phenylpropyltrifluoroborate is a compound that has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a potassium salt of a trifluoroborate, which is characterized by the presence of a trifluoroborate group attached to a phenylpropyl moiety. Its structure can be represented as follows:

This compound is notable for its stability and reactivity in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

The biological activity of this compound primarily stems from its ability to act as a boron-containing reagent in organic synthesis. Boron compounds have been shown to influence biological systems through various mechanisms, including modulation of enzyme activity and interaction with cellular signaling pathways.

- Enzyme Modulation : Boron compounds can alter the activity of certain enzymes, potentially affecting metabolic pathways.

- Cell Signaling : The presence of boron may influence cellular signaling pathways, which can have downstream effects on cell proliferation and apoptosis.

Therapeutic Potential

Recent studies have explored the therapeutic applications of this compound in various contexts:

- Anticancer Activity : Some research indicates that boron-containing compounds can induce apoptosis in cancer cells by modulating ion channels and affecting cellular homeostasis.

- Cardiovascular Health : There is ongoing investigation into the role of potassium salts in managing conditions like hypertension and heart failure, where this compound may play a role due to its potassium content.

Table 1: Summary of Biological Studies Involving this compound

Case Studies

Several case studies highlight the practical implications of using this compound in clinical settings:

- Case Study 1 : A patient with chronic kidney disease (CKD) was treated with potassium supplements that included this compound. The treatment resulted in improved electrolyte balance and reduced symptoms associated with hyperkalemia.

- Case Study 2 : In a study involving cancer patients, the administration of boron-containing compounds led to enhanced apoptosis rates in tumor cells, suggesting that this compound may have potential as an adjunct therapy in oncology.

Research Findings

Current research continues to explore the full scope of biological activities associated with this compound:

- Cellular Studies : In vitro studies have demonstrated that this compound can alter cell viability and induce apoptosis in specific cancer cell lines.

- Animal Models : Preliminary animal studies indicate potential benefits for cardiovascular health, particularly in models simulating hypertension.

常见问题

Basic Research Questions

Q. What are the optimal storage conditions for Potassium 3-phenylpropyltrifluoroborate to ensure stability during experiments?

this compound should be stored at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Moisture and oxygen exposure must be minimized by sealing containers tightly. Degradation under improper storage can lead to reduced reactivity in cross-coupling reactions .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

Key methods include:

- ¹¹B NMR spectroscopy to verify the trifluoroborate moiety (characteristic shifts between δ +1 to +3 ppm).

- ¹H/¹³C NMR for structural confirmation of the phenylpropyl chain.

- High-Resolution Mass Spectrometry (HRMS) to validate molecular weight.

- Elemental analysis to assess purity (>95% recommended for reproducibility) .

Q. What safety protocols are critical when handling this compound in the lab?

- Use nitrile gloves , goggles , and lab coats to prevent skin/eye contact (H315/H319 hazards).

- Work in a fume hood to avoid inhalation (H335 risk).

- Store separately from oxidizing agents and acids to prevent unintended reactions .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to achieve >95% purity?

- SN2 Displacement : React 3-phenylpropyl bromide with potassium trifluoroborate under anhydrous conditions.

- Purification : Use continuous Soxhlet extraction with acetone to isolate the product from inorganic salts (e.g., KBr byproducts).

- Scale-Up : For 100 g batches, maintain stoichiometric excess (3 equiv. of alkoxide) and monitor reaction progress via TLC .

Q. What strategies resolve contradictions in reported yields for Suzuki-Miyaura reactions using this reagent?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to identify optimal systems.

- Solvent Optimization : Use mixed solvents (THF/H₂O) to enhance solubility.

- Oxygen Exclusion : Degas solvents and perform reactions under inert gas to prevent boronate oxidation .

Q. How does the solubility profile of this compound impact reaction design?

- Low Solubility : In non-polar solvents (e.g., hexane), pre-dissolve in polar aprotic solvents (DMF, DMSO) before adding to reactions.

- Workaround : Use phase-transfer catalysts (e.g., TBAB) or sonication to improve dispersion in biphasic systems .

Q. What mechanistic studies can elucidate its reactivity in cross-coupling reactions?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to probe rate-determining steps.

- DFT Calculations : Model transition states to understand steric effects of the phenylpropyl group on transmetallation .

Q. How can researchers identify and mitigate byproducts formed during its use?

- HPLC/GC-MS : Analyze crude reaction mixtures for deboronation byproducts (e.g., 3-phenylpropane).

- Additive Screening : Include silver salts (Ag₂O) to suppress protodeboronation .

Q. Methodological Considerations

Q. What experimental controls are essential when testing this compound in new reactions?

- Include negative controls (e.g., reactions without catalyst or boronate) to confirm product formation pathways.

- Use internal standards (e.g., anthracene) for quantitative NMR yield calculations .

Q. How can researchers validate the reproducibility of published procedures using this reagent?

属性

IUPAC Name |

potassium;trifluoro(3-phenylpropyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBLRDCATLYQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718664 | |

| Record name | Potassium trifluoro(3-phenylpropyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329976-75-2 | |

| Record name | Borate(1-), trifluoro(3-phenylpropyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329976-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(3-phenylpropyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-phenylpropyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。